Enhanced Lipophilicity for Membrane Penetration vs. 3-Methylbutan-2-yl Analog
The target compound exhibits a computed LogP of 2.8425, which is substantially higher than the 1.6722 value of the closely related (3-methylbutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine . Both share the same TPSA (37.81 Ų), H-bond acceptor/donor counts, and rotatable bonds—the only structural difference is the N-substituent branching pattern. The 2,4,4-trimethylpentan-2-yl group provides two quaternary carbons and greater hydrophobic shielding compared to the secondary 3-methylbutan-2-yl group . This translates to a LogP increase of 1.1703 units, which in medicinal chemistry is expected to increase passive membrane permeability by several-fold.
| Evidence Dimension | Octanol-water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.8425 |
| Comparator Or Baseline | (3-Methylbutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine: LogP = 1.6722 |
| Quantified Difference | Δ LogP = +1.1703 (target more lipophilic by a factor of ~15 in log units) |
| Conditions | Computational prediction using vendor-provided consensus LogP algorithm on the neutral form in octanol/water system |
Why This Matters
For programs requiring intracellular target engagement or blood-brain barrier penetrance, a 1.17 log-unit lipophilicity gain is decisive—generic substitution with a lower-LogP analog would risk insufficient cellular permeability and false-negative in-cell activity readouts.
